molecular formula C23H27ClFN3O6S B2587121 2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate CAS No. 2034441-53-5

2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate

Cat. No.: B2587121
CAS No.: 2034441-53-5
M. Wt: 527.99
InChI Key: RMVNROSAANUJDW-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate is a useful research compound. Its molecular formula is C23H27ClFN3O6S and its molecular weight is 527.99. The purity is usually 95%.
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Biological Activity

The compound 2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H16ClF3N2O2S
  • Molecular Weight : 440.9 g/mol
  • CAS Number : 1324171-98-3

Antimicrobial Activity

Research has indicated that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives containing thiazole moieties have been reported to possess activity against various bacterial strains, suggesting that the thiazol-2-yloxy group may enhance antimicrobial efficacy. A study demonstrated that certain thiazole derivatives showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's bipiperidine structure is associated with antitumor activity. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. For example, a related compound was found to inhibit tumor growth in xenograft models by targeting the PI3K/Akt pathway .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzyme Activity : It is suggested that the compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Cell Membrane Disruption : The lipophilic nature of the chlorinated phenyl group may facilitate penetration into cell membranes, leading to cytotoxic effects.

Data Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus8 µg/mL
AntimicrobialEscherichia coli8 µg/mL
AntitumorHuman cancer cell linesIC50 = 15 µM

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of thiazole-containing compounds against multidrug-resistant strains of bacteria. The study emphasized the potential for developing new antibiotics based on similar structural frameworks .
  • Antitumor Potential : In a preclinical trial, a derivative of this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism was attributed to the activation of caspase pathways .

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O2S.C2H2O4/c22-18-2-1-3-19(23)17(18)14-20(27)26-9-4-15(5-10-26)25-11-6-16(7-12-25)28-21-24-8-13-29-21;3-1(4)2(5)6/h1-3,8,13,15-16H,4-7,9-12,14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVNROSAANUJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)CC4=C(C=CC=C4Cl)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClFN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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